![molecular formula C36H44P2 B14210341 (Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] CAS No. 820225-01-2](/img/structure/B14210341.png)
(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of two bis(4-methylphenyl)phosphane groups connected by an octane-1,8-diyl linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] typically involves the reaction of bis(4-methylphenyl)phosphane with an octane-1,8-diyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction mixture is often heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane groups to phosphine.
Substitution: The compound can participate in substitution reactions where the phosphane groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphine derivatives.
Aplicaciones Científicas De Investigación
(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
Bis(diphenylphosphino)methane (dppm): Similar in structure but with a methylene linker instead of an octane-1,8-diyl linker.
Bis(diphenylphosphino)ethane (dppe): Features an ethane linker, providing different steric and electronic properties.
Bis(diphenylphosphino)propane (dppp): Contains a propane linker, offering distinct reactivity and coordination behavior.
Uniqueness
(Octane-1,8-diyl)bis[bis(4-methylphenyl)phosphane] is unique due to its longer octane-1,8-diyl linker, which imparts flexibility and allows for the formation of larger and more stable complexes. This structural feature can enhance its performance in catalytic applications and materials science.
Propiedades
Número CAS |
820225-01-2 |
|---|---|
Fórmula molecular |
C36H44P2 |
Peso molecular |
538.7 g/mol |
Nombre IUPAC |
8-bis(4-methylphenyl)phosphanyloctyl-bis(4-methylphenyl)phosphane |
InChI |
InChI=1S/C36H44P2/c1-29-11-19-33(20-12-29)37(34-21-13-30(2)14-22-34)27-9-7-5-6-8-10-28-38(35-23-15-31(3)16-24-35)36-25-17-32(4)18-26-36/h11-26H,5-10,27-28H2,1-4H3 |
Clave InChI |
HXFPQTGDYRIHOW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)P(CCCCCCCCP(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Methanesulfonyl)ethenyl]-3,5-bis(trifluoromethyl)benzene](/img/structure/B14210259.png)
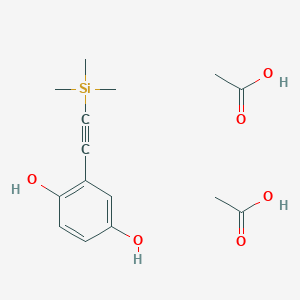
![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
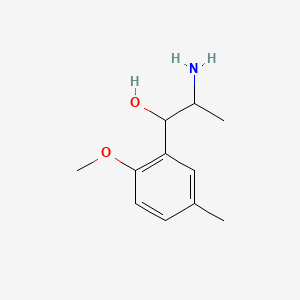
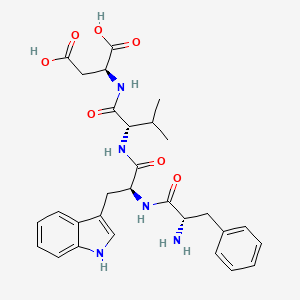
![N-[5-(Pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B14210301.png)
![1-[1-(Ethenyloxy)hept-2-yn-1-yl]-4-methoxybenzene](/img/structure/B14210319.png)
![6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14210327.png)

![[3-Hydroxy-2-methyl-4-(phosphonomethyl)phenyl]phosphonic acid](/img/structure/B14210336.png)
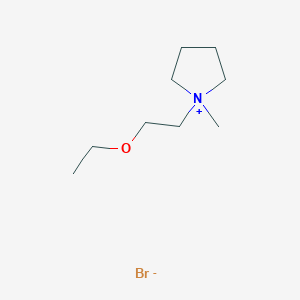
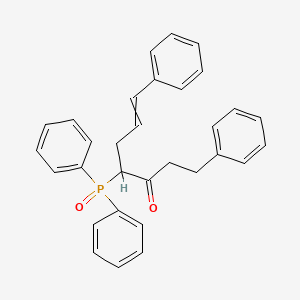

![Benzenesulfonamide, N-[1-(3,4-dimethoxyphenyl)ethyl]-4-methyl-](/img/structure/B14210354.png)
